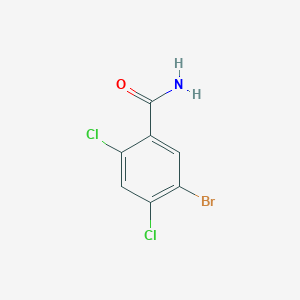

5-Bromo-2,4-dichlorobenzamide

説明

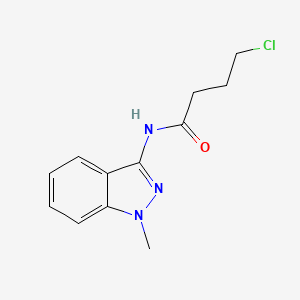

5-Bromo-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides. It has a molecular formula of C7H4BrCl2NO and an average mass of 268.923 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dichlorobenzamide consists of a benzamide core with bromine and chlorine substituents . The exact mass of the molecule is 266.885315 Da .Physical And Chemical Properties Analysis

5-Bromo-2,4-dichlorobenzamide is a solid at room temperature . It has a refractive index of 1.603 , a density of 1.781 g/mL at 25 °C , and a flash point of 132.1±27.3 °C .科学的研究の応用

Application 1: α-glucosidase Inhibitors

- Summary of the Application: 5-Bromo-2,4-dichlorobenzamide is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been found to inhibit the α-glucosidase enzyme . This enzyme is a target for antidiabetic drugs as it breaks down carbohydrates into glucose.

- Methods of Application: The compounds were synthesized and characterized using various spectroscopic techniques. They were then evaluated for their in vitro α-glucosidase inhibitory activities .

- Results or Outcomes: Twenty-three out of twenty-five compounds showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .

Application 2: Synthesis of Benzamides

- Summary of the Application: 5-Bromo-2,4-dichlorobenzamide can be used in the synthesis of benzamide derivatives . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results or Outcomes: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Application 3: Synthesis of Dichlorobenzamide Derivatives

- Summary of the Application: 5-Bromo-2,4-dichlorobenzamide is used in the synthesis of dichlorobenzamide derivatives . These compounds have a wide range of physical, chemical, and biological properties, including antitumoral and anticonvulsive activities .

- Methods of Application: The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

- Results or Outcomes: The structures of compounds 4 and 6 were established by X-ray crystallography .

Application 4: Synthesis of SGLT2 Inhibitors

- Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2,4-dichlorobenzamide, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application 5: Synthesis of Isothiazole Carboxamides

- Summary of the Application: 5-Bromo-2,4-dichlorobenzamide is used in the synthesis of isothiazole carboxamides . These compounds have a wide range of physical, chemical, and biological properties, including antitumoral and anticonvulsive activities .

- Methods of Application: The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

- Results or Outcomes: The structures of compounds 4 and 6 were established by X-ray crystallography .

Application 6: Synthesis of Benzimidazoles

- Summary of the Application: 5-Bromo-2,4-dichlorobenzamide is used in the synthesis of benzimidazole derivatives . These compounds have been found to inhibit the α-glucosidase enzyme , which is a target for antidiabetic drugs as it breaks down carbohydrates into glucose.

- Methods of Application: The compounds were synthesized by treating commercially available 4-bromo-1,2-benzenediamine with different aromatic aldehydes in N,N-dimethylformamide in the presence of a catalytic amount of sodium metabisulfite .

- Results or Outcomes: The synthesized benzimidazoles were evaluated for their in vitro α-glucosidase inhibitory activities .

Safety And Hazards

5-Bromo-2,4-dichlorobenzamide is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

将来の方向性

特性

IUPAC Name |

5-bromo-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXBLEGDYNPHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dichlorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)

![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)

![phenyl 4-{[(2,2-dimethylpropyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B1405586.png)

![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)